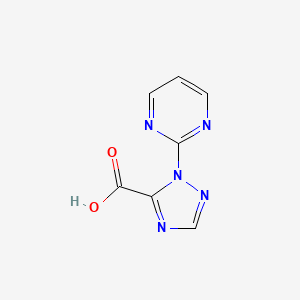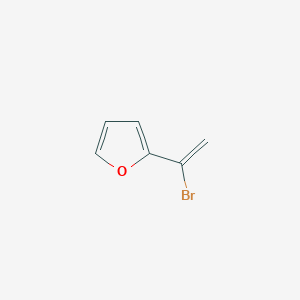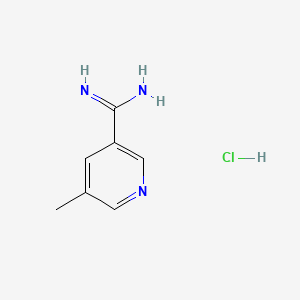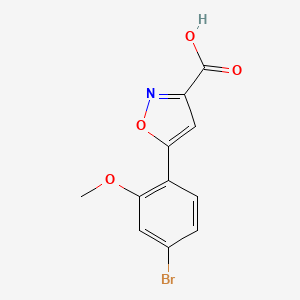
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
1-(4-Hydroxybutyl)-3-methylimidazolium Bromide: Similar in structure but with an imidazole ring instead of an indole ring.
1-(4-Aminobutyl)-3-methylimidazolium Bromide: Contains an amino group instead of a hydroxyl group.
1-Butyl-3-methylimidazolium Bromide: Lacks the hydroxyl group and has a butyl chain instead.
Uniqueness: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide stands out due to its unique combination of a hydroxyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
属性
分子式 |
C15H22BrNO |
|---|---|
分子量 |
312.24 g/mol |
IUPAC 名称 |
4-(2,3,3-trimethylindol-1-ium-1-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C15H22NO.BrH/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-17;/h4-5,8-9,17H,6-7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AFIUNLKKKOXGNX-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)





![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)


